molecular formula C89H144N20O34 B10837684 Contulakin-G CAS No. 229180-41-0

Contulakin-G

Cat. No.: B10837684
CAS No.: 229180-41-0
M. Wt: 2038.2 g/mol
InChI Key: BDYYRSHYAJPHLA-CDMGOGEFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

Key on ui mechanism of action

CGX-1160 operates by activating the G-protein-coupled neurotensin NTR1 receptor (Prialt(R) inhibits the unrelated ion channel, n-type calcium channel), is a linear and smaller peptide, and has a significantly superior safety profile and therapeutic index than Prialt(R).

CAS No.

229180-41-0

Molecular Formula

C89H144N20O34

Molecular Weight

2038.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R,3S)-3-[2-acetamido-4-hydroxy-5-(hydroxymethyl)-3-[(1R,2S,3R,4R,5S)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]oxycyclohexyl]oxy-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]butanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C89H144N20O34/c1-41(2)29-57(89(140)141)106-86(137)69(42(3)4)94-34-49(30-46-16-18-50(115)19-17-46)98-85(136)60-15-12-28-109(60)88(139)55(14-9-11-27-91)104-79(130)51(13-8-10-26-90)103-87(138)70(44(6)142-61-31-48(38-111)73(125)76(71(61)97-45(7)114)143-62-32-47(37-110)72(124)75(127)74(62)126)108-77(128)43(5)96-82(133)56(33-63(92)116)105-83(134)58(39-112)100-66(119)36-93-65(118)35-95-78(129)52(21-24-67(120)121)101-81(132)54(22-25-68(122)123)102-84(135)59(40-113)107-80(131)53-20-23-64(117)99-53/h16-19,41-44,47-49,51-62,69-76,94,110-113,115,124-127H,8-15,20-40,90-91H2,1-7H3,(H2,92,116)(H,93,118)(H,95,129)(H,96,133)(H,97,114)(H,98,136)(H,99,117)(H,100,119)(H,101,132)(H,102,135)(H,103,138)(H,104,130)(H,105,134)(H,106,137)(H,107,131)(H,108,128)(H,120,121)(H,122,123)(H,140,141)/t43-,44-,47-,48?,49-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61?,62+,69-,70+,71?,72+,73?,74+,75+,76?/m0/s1

InChI Key

BDYYRSHYAJPHLA-CDMGOGEFSA-N

Isomeric SMILES

CCC(C)[C@@H](C(=O)NC(CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]3CCC(=O)N3

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C3CCC(=O)N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CGX-1160 involves the solid-phase peptide synthesis (SPPS) method. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the protection of amino groups. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of CGX-1160 follows a similar SPPS approach but on a larger scale. Automation and optimization of reaction conditions, such as temperature and solvent systems, are crucial for maximizing yield and purity . The final product undergoes rigorous quality control to ensure consistency and efficacy.

Chemical Reactions Analysis

Types of Reactions

CGX-1160 primarily undergoes peptide bond formation and cleavage reactions during its synthesis . It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions

Major Products Formed

The primary product formed is the linear peptide CGX-1160. Post-synthesis modifications, such as cyclization or conjugation with other molecules, can be performed to enhance its stability and bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.